molecular formula C13H18Cl2N2O3S B2925514 2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide CAS No. 730949-74-3

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide

Cat. No.: B2925514
CAS No.: 730949-74-3
M. Wt: 353.26
InChI Key: DBSVVISNWNONNM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C13H18Cl2N2O3S. It is characterized by the presence of chloro, diethylsulfamoyl, and propanamide functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(diethylsulfamoyl)aniline and 2-chloropropanoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new amide derivative, while oxidation may produce a sulfone or sulfoxide.

Scientific Research Applications

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The chloro and diethylsulfamoyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-chloro-5-(methylsulfamoyl)phenyl]propanamide
  • 2-chloro-N-[2-chloro-5-(ethylsulfamoyl)phenyl]propanamide
  • 2-chloro-N-[2-chloro-5-(isopropylsulfamoyl)phenyl]propanamide

Uniqueness

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-4-17(5-2)21(19,20)10-6-7-11(15)12(8-10)16-13(18)9(3)14/h6-9H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSVVISNWNONNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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